molecular formula C12H15OS+ B1228873 1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium

1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium

Cat. No. B1228873
M. Wt: 207.31 g/mol
InChI Key: VMMIZNKPCLNGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-oxo-2-phenylethyl)tetrahydrothiophenium is an organic cation and a thiophenium compound.

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel oxo-technetium and oxo-rhenium complexes based on semi-rigid ligands were synthesized and characterized, focusing on their structural properties (Le Gal et al., 2005).

Diverse Reactivity

  • A rhenium(V) oxo imido complex demonstrated a range of reactivity, including [2 + 2] cycloadditions and oxygen atom transfer, highlighting its potential in creating various structural motifs in coordination complexes (Lohrey et al., 2020).

Catalysis and Reaction Kinetics

  • Oxorhenium(V) complexes were studied for their catalytic activities, particularly in hydrosilation of organic carbonyl groups. This research provides insights into potential industrial applications of these complexes (Ison et al., 2005).

Potential in Medicine

  • Rhenium(V) oxo complexes have been identified to trigger necroptosis in cancer cells, indicating their potential application in cancer therapy (Suntharalingam et al., 2015).

properties

Product Name

1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium

Molecular Formula

C12H15OS+

Molecular Weight

207.31 g/mol

IUPAC Name

1-phenyl-2-(thiolan-1-ium-1-yl)ethanone

InChI

InChI=1S/C12H15OS/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2/q+1

InChI Key

VMMIZNKPCLNGSS-UHFFFAOYSA-N

SMILES

C1CC[S+](C1)CC(=O)C2=CC=CC=C2

Canonical SMILES

C1CC[S+](C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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